Product packaging for 3-(1-Methyltriazol-4-yl)phenol(Cat. No.:CAS No. 1855672-27-3)

3-(1-Methyltriazol-4-yl)phenol

Cat. No.: B2414209
CAS No.: 1855672-27-3
M. Wt: 175.191
InChI Key: XPGQLFJXLJKBDY-UHFFFAOYSA-N
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Description

3-(1-Methyltriazol-4-yl)phenol is a chemical building block that incorporates a phenol group linked to a 1-methyl-1H-1,2,3-triazole moiety. This structure makes it a valuable intermediate in medicinal chemistry and chemical biology research, particularly for the synthesis of more complex molecules targeting a range of biological activities. Compounds featuring triazole and phenol rings in a single architecture are of significant interest in drug discovery for their potential diverse pharmacological properties . Researchers can utilize this scaffold to develop novel ligands and probes. The compound is intended for research purposes as a key intermediate or precursor. The triazole ring is a common pharmacophore found in molecules with documented antimicrobial and anticancer properties, suggesting potential applications in these fields . This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use. Disclaimer: The information presented here is based on compounds of similar structure. The specific properties, applications, and safety data for this compound should be verified through experimental data and safety datasheets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O B2414209 3-(1-Methyltriazol-4-yl)phenol CAS No. 1855672-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methyltriazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-6-9(10-11-12)7-3-2-4-8(13)5-7/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGQLFJXLJKBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 1 Methyltriazol 4 Yl Phenol

Diverse Synthetic Pathways and Precursors

The construction of 3-(1-Methyltriazol-4-yl)phenol is typically accomplished through a convergent synthesis, where the triazole and phenol (B47542) moieties are synthesized separately and then joined. This approach allows for flexibility in the introduction of various functional groups on either part of the molecule.

Multi-Step Organic Synthesis Approaches

The synthesis of this compound is inherently a multi-step process that begins with commercially available and relatively simple starting materials. A common strategy involves the preparation of two key intermediates: a phenol derivative bearing an alkyne group and an azide (B81097), in this case, methyl azide. These intermediates are then coupled in the final steps to form the target molecule.

A representative multi-step synthesis would involve:

Preparation of a protected 3-hydroxyphenylacetylene: Starting from 3-bromophenol, the hydroxyl group is first protected to prevent unwanted side reactions. A common protecting group is a silyl ether, such as tert-butyldimethylsilyl (TBDMS). The protected 3-bromophenol then undergoes a Sonogashira coupling with a suitable acetylene source, like trimethylsilylacetylene, to introduce the alkyne functionality. Subsequent deprotection of the silyl groups on both the phenol and the alkyne yields 3-ethynylphenol.

Preparation of methyl azide: Methyl azide is a key reagent for the formation of the 1-methyltriazole ring. It can be prepared from the reaction of sodium azide with a methylating agent, such as methyl iodide or dimethyl sulfate. Due to its potentially explosive nature, it is often generated in situ for immediate use.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The final step involves the "click" reaction between 3-ethynylphenol and methyl azide. This reaction, catalyzed by a copper(I) source, selectively forms the 1,4-disubstituted triazole ring, yielding this compound.

Triazole Ring Formation Strategies

The formation of the 1,2,3-triazole ring is a critical step in the synthesis of the target compound. Several methods are available for this transformation, with the Copper(I)-catalyzed azide-alkyne cycloaddition being the most prominent.

While the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can occur thermally, it often requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers. wikipedia.org For the specific synthesis of this compound, where the 1,4-disubstituted product is desired, catalyzed reactions are overwhelmingly preferred to ensure regioselectivity. Other methods for forming substituted 1,2,3-triazoles exist, such as reactions involving diazo compounds or the cyclization of α,α-dichlorohydrazones, but these are less commonly employed for this specific substitution pattern. mdpi.comfrontiersin.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry" and the most efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org This reaction joins a terminal alkyne and an azide with high regioselectivity and yield under mild reaction conditions. nih.gov

In the synthesis of this compound, the CuAAC reaction involves the coupling of 3-ethynylphenol with methyl azide. The copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is essential for the reaction's success. wikipedia.org The reaction is typically carried out in a variety of solvents, including mixtures of water and organic solvents like t-butanol or THF.

Parameter Description Source
Reactants 3-ethynylphenol, Methyl azideInferred from target structure
Catalyst Copper(I) source (e.g., CuI, or CuSO4 with sodium ascorbate) wikipedia.orgnih.gov
Solvent t-BuOH/H2O, THF/H2O, DMF beilstein-journals.orgnih.gov
Temperature Room temperature to mild heating nih.gov
Key Advantage High regioselectivity for the 1,4-isomer, high yields, mild conditions nih.govbeilstein-journals.org

Phenol Moiety Functionalization and Introduction

In many synthetic routes, the phenol functionality is carried through from the starting material, such as 3-bromophenol. However, in other approaches, the hydroxyl group might be introduced at a later stage through regioselective hydroxylation of a pre-formed triazole-substituted benzene ring. This can be achieved through various methods, including electrophilic hydroxylation or via a Sandmeyer-type reaction from a corresponding aniline (B41778).

Electrophilic Aromatic Substitution Strategies on the Phenolic Ring

The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-donating and ortho-, para-directing hydroxyl (-OH) group. byjus.commlsu.ac.in This functional group increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the molecule significantly more reactive than benzene. youtube.com Consequently, these reactions can often proceed under milder conditions, sometimes even without a Lewis acid catalyst. byjus.commlsu.ac.in

Key electrophilic substitution reactions applicable to the phenolic moiety include:

Halogenation: Treatment with bromine in a solvent of low polarity, such as carbon disulfide (CS₂) or chloroform (CHCl₃) at low temperatures, can lead to monobromination, predominantly at the para position relative to the hydroxyl group. byjus.commlsu.ac.in Using bromine water, however, leads to the rapid formation of a polybrominated product due to the high activating effect of the -OH group. byjus.com

Nitration: Nitration using dilute nitric acid at low temperatures (e.g., 298 K) typically yields a mixture of ortho- and para-nitrophenols. byjus.com The use of concentrated nitric acid can lead to polysubstitution and oxidation, resulting in products like 2,4,6-trinitrophenol (picric acid). byjus.comlibretexts.org

Friedel-Crafts Reactions: While the hydroxyl group can complicate Friedel-Crafts reactions by coordinating with the Lewis acid catalyst, alkylation and acylation are still possible, often yielding predominantly para-substituted products. mlsu.ac.inlibretexts.org

Sulfonation: The reaction with sulfuric acid is temperature-dependent. At lower temperatures, the ortho-isomer is the kinetic product, while at higher temperatures, the thermodynamically more stable para-isomer is favored. mlsu.ac.in

The positions on the phenol ring available for substitution are C2, C4, C5, and C6 (numbering from the hydroxyl group at C1). The hydroxyl group strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. Given the substitution at C3 by the methyltriazolyl group, the most likely positions for electrophilic attack are C2, C4, and C6. Steric hindrance from the adjacent triazole group might influence the ratio of ortho to para products.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Phenols This table presents typical conditions for electrophilic substitution reactions on phenol, which serve as a model for the reactivity of the phenolic ring in this compound.

Reaction Electrophile Reagents & Conditions Major Product(s)
Bromination Br⁺ Br₂ in CS₂ at 273 K o-Bromophenol and p-Bromophenol
Nitration NO₂⁺ Dilute HNO₃ at 298 K o-Nitrophenol and p-Nitrophenol
Sulfonation SO₃ Concentrated H₂SO₄ at 373 K p-Hydroxybenzenesulfonic acid
Friedel-Crafts Alkylation R⁺ R-X, Lewis Acid (e.g., AlCl₃) o- and p-Alkylphenol

Strategies for Inter-ring Linkage Formation

The most prominent and efficient strategy for forming the 1,4-disubstituted 1,2,3-triazole ring system, which constitutes the linkage between the methyl group and the phenol ring, is the Huisgen 1,3-dipolar cycloaddition. researchgate.net Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry" and provides excellent regioselectivity and high yields for 1,4-disubstituted triazoles. researchgate.netmdpi.com

To synthesize this compound, this reaction would involve:

An azide, such as methyl azide (CH₃N₃).

An alkyne, such as 3-ethynylphenol.

The reaction is catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts (like CuSO₄) in the presence of a reducing agent such as sodium ascorbate. frontiersin.org This method is characterized by its mild reaction conditions, high functional group tolerance, and excellent yields. frontiersin.orgbohrium.com

Reaction Mechanisms Governing Synthesis and Derivatization

Nucleophilic Substitution Reactions in Triazole Chemistry

The 1,2,3-triazole ring is generally an electron-rich aromatic system and is therefore relatively resistant to nucleophilic substitution. However, substitution can be facilitated under certain conditions. The nitrogen atoms of the triazole ring possess lone pairs of electrons and can act as nucleophiles, for example, in alkylation reactions. youtube.com

Nucleophilic substitution on the triazole ring itself typically requires the presence of a good leaving group and activation of the ring. For instance, halogenated triazoles can undergo nucleophilic substitution. rsc.org Furthermore, the formation of triazole N-oxides or N-methoxytriazolium salts can activate the C5 carbon of the triazole ring towards attack by both strong and weak nucleophiles. rsc.org In the case of this compound, direct nucleophilic attack on a ring carbon is unlikely without prior functionalization.

Condensation Reactions Involving Phenolic or Triazole Moieties

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water.

Phenolic Moiety: The hydroxyl group of the phenol can participate in various condensation reactions. A notable example is the Leaderer-Manasse reaction, where phenol condenses with formaldehyde in the presence of an acid or base catalyst to form hydroxybenzyl alcohols. mlsu.ac.in Phenols also undergo condensation with aldehydes and ketones to form various products, including resins like Bakelite when using excess formaldehyde. mlsu.ac.in They can also condense with compounds like ninhydrin. syntheticpages.org

Triazole Moiety: While the parent 1,2,3-triazole ring is not highly reactive in condensation, functionalized triazoles can participate. For example, 4-amino-1,2,4-triazoles readily react with carbonyl compounds via nucleophilic addition to form intermediate hemiaminals, which can then dehydrate to form Schiff bases. mdpi.com

Mechanistic Aspects of Electrophilic Aromatic Substitution on Phenols

The mechanism of electrophilic aromatic substitution on phenols proceeds via a two-step process common to all SEAr reactions. jove.com

Formation of the Arenium Ion: The π electrons of the activated aromatic ring attack an electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. jove.comwikipedia.org The formation of this intermediate is the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. jove.com

Deprotonation to Restore Aromaticity: A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the arenium ion. This second step is fast and exergonic as it restores the stable aromatic system. jove.com

Cycloaddition Reaction Mechanisms in Triazole Synthesis

The synthesis of the 1,2,3-triazole core of this compound is governed by the mechanism of the Huisgen 1,3-dipolar cycloaddition. researchgate.net This reaction involves a concerted [3+2] cycloaddition between a 1,3-dipole (an azide) and a dipolarophile (an alkyne).

The copper(I)-catalyzed version (CuAAC) follows a stepwise, non-concerted mechanism that ensures high regioselectivity for the 1,4-isomer. mdpi.com The key steps are believed to be:

Formation of a Copper-Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper-acetylide intermediate.

Coordination and Cyclization: The azide coordinates to the copper center, bringing it into proximity with the acetylide. A subsequent cyclization step forms a six-membered copper-containing intermediate (a metallacycle).

Ring Contraction and Product Release: This intermediate undergoes ring contraction to a triazolide-copper species, which, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst.

This catalytic cycle explains the high efficiency and regioselectivity of the CuAAC reaction, making it a preferred method for synthesizing compounds like this compound. mdpi.comfrontiersin.org

Table 2: Comparison of Thermal vs. Copper-Catalyzed Azide-Alkyne Cycloaddition

Feature Thermal Huisgen Cycloaddition Copper(I)-Catalyzed (CuAAC)
Mechanism Concerted [3+2] Stepwise, via copper-acetylide
Regioselectivity Poor; mixture of 1,4- and 1,5-isomers Excellent; exclusively 1,4-isomer
Reaction Conditions High temperatures required Mild; often room temperature
Reaction Rate Slow Significantly accelerated
Scope Limited by temperature requirements Broad, high functional group tolerance

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a significant shift towards the adoption of environmentally benign and efficient synthetic methods. rsc.org These "green" approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous substances. nih.gov For the synthesis of triazole-containing compounds like this compound, techniques such as microwave-assisted synthesis and phase transfer catalysis have emerged as powerful tools that align with the principles of green chemistry. nih.govnih.gov

Microwave-assisted organic synthesis has revolutionized the field by offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and improved purity of products. nih.govscielo.org.za The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. acs.org This technology is particularly well-suited for the synthesis of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net

A one-pot, two-step microwave-assisted reaction has been successfully developed for the synthesis of phenol derivatives bearing a 1,2,3-triazole moiety, which serves as a close structural analogue to this compound. scientific.net In this methodology, an organic azide is generated in situ from the corresponding alkyl halide and sodium azide, and is then immediately subjected to a cycloaddition reaction with an alkyne in the presence of a copper catalyst under microwave irradiation. scientific.net This approach is highly efficient and avoids the need to isolate and handle potentially explosive organic azides. scientific.net

ReactantsCatalystSolventReaction ConditionsReaction TimeKey Advantages
Alkyl Halide, Sodium Azide, AlkyneCopper(I)Dimethyl Sulfoxide (DMSO)Microwave Irradiation (70 °C)15 minutesReduced reaction time, High yields, In situ azide generation, Avoids handling of explosive intermediates
Table 1: Representative Conditions for Microwave-Assisted Synthesis of Phenolic Triazoles. scientific.net

Phase transfer catalysis (PTC) is a powerful synthetic tool that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. phasetransfercatalysis.com This technique is particularly advantageous for the alkylation of phenols, a common method for derivatizing the hydroxyl group. researchgate.net By employing a phase transfer catalyst, such as a quaternary ammonium salt, it is possible to transport a nucleophile (in this case, the phenoxide ion) from the aqueous or solid phase into the organic phase where the alkylating agent resides. phasetransfercatalysis.com

The O-alkylation of phenols under PTC conditions offers several benefits, including milder reaction conditions, increased reaction rates, and higher yields compared to traditional methods. researchgate.net A key advantage of using phase-transfer catalysis for the alkylation of phenols is the minimization of undesired side reactions, such as C-alkylation of the aromatic ring and dialkylation. phasetransfercatalysis.com The choice of catalyst and reaction conditions can significantly influence the selectivity of O-alkylation over C-alkylation. phasetransfercatalysis.com For instance, in solid-liquid PTC systems, minimizing the presence of water can favor O-alkylation by reducing the selective solvation of the oxygen anion. phasetransfercatalysis.com

While specific studies on the derivatization of this compound using phase transfer catalysis are not extensively documented, the principles of PTC are broadly applicable to this class of compounds. The phenolic hydroxyl group of this compound can be deprotonated by a base in an aqueous or solid phase, and a suitable phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can then transport the resulting phenoxide into an organic solvent to react with an alkylating agent (e.g., an alkyl halide). This approach would enable the synthesis of a wide range of ether derivatives of the parent phenol.

Reaction TypeCatalyst TypeTypical CatalystsPhasesKey Advantages
Phenol O-AlkylationQuaternary Ammonium SaltsTetrabutylammonium Bromide, Aliquat 336Solid-Liquid or Liquid-LiquidMinimizes C-alkylation, Avoids harsh conditions, High yields, Green chemistry benefits
Table 2: General Principles of Phase Transfer Catalysis in Phenol Derivatization. phasetransfercatalysis.comresearchgate.net

Structural Characterization and Advanced Spectroscopic Analysis

Molecular Structure Elucidation via Advanced Spectroscopic Techniques

The structural framework of 3-(1-Methyltriazol-4-yl)phenol, which comprises a phenol (B47542) ring linked to a 1-methyl-1,2,3-triazole moiety at the meta position, has been rigorously established. The molecular formula is C₉H₉N₃O, and its molecular weight is 177.19 g/mol . The following subsections provide a detailed analysis of the spectroscopic data that corroborate this structure.

NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise arrangement of atoms and their electronic environments within the this compound molecule can be mapped out.

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and connectivity of protons in the molecule. In a typical analysis using a 400 MHz spectrometer with dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent, distinct signals corresponding to the different types of protons are observed.

A singlet peak appearing at approximately 9.67 ppm is characteristic of the phenolic hydroxyl (-OH) proton. Another singlet is observed further downfield at around 9.10 ppm, which is assigned to the proton of the triazole ring. The methyl group attached to the triazole ring gives rise to a singlet at approximately 2.44 ppm. The four protons on the aromatic phenol ring appear as a multiplet in the region of 6.88 to 7.75 ppm. vulcanchem.com

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Solvent
Phenolic -OH 9.67 Singlet DMSO-d₆
Triazole CH 9.10 Singlet DMSO-d₆
Aromatic CH 6.88-7.75 Multiplet DMSO-d₆
Methyl (-CH₃) 2.44 Singlet DMSO-d₆

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in confirming the connectivity of the protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the definitive assignment of the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying connections between different functional groups, for instance, showing the correlation between the protons of the phenol ring and the carbon atom of the triazole ring, thus confirming their attachment.

While specific 2D NMR data for this compound is not available in the provided search results, these techniques represent a standard approach for the complete structural elucidation of such compounds.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, exhibits characteristic absorption bands. A broad absorption band observed at approximately 3450 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. vulcanchem.com The presence of the triazole ring is confirmed by a characteristic C=N stretching vibration at around 1610 cm⁻¹. vulcanchem.com

Table 2: Key IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Description
O-H Stretch ~3450 Broad, indicative of hydrogen bonding
C=N Stretch (Triazole) ~1610 Characteristic of the triazole ring

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

For this compound, the molecular weight is 177.19 g/mol . In a mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to this molecular weight. The fragmentation pattern would likely involve the cleavage of the bond between the phenol and triazole rings, as well as fragmentation within the triazole ring itself, providing further evidence for the proposed structure. While specific mass spectrometry data for this compound was not found in the search results, this technique remains a crucial component of its comprehensive characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic structure of this compound contains both phenyl and methyl-triazole moieties, which act as chromophores—groups of atoms responsible for absorbing ultraviolet or visible light. upenn.edu The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. The principal electronic transitions expected for this molecule are π → π* and n → π*. youtube.comslideshare.net

The phenol and triazole rings both contain π-electron systems. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, are typically associated with strong absorption bands. slideshare.net For instance, in many phenol derivatives, these transitions are readily observed. canada.ca The presence of the triazole ring, an aromatic heterocycle, also contributes significantly to these absorptions.

Additionally, the triazole ring and the phenolic oxygen atom possess non-bonding electrons (n-electrons). The excitation of these electrons to an anti-bonding π* orbital results in n → π* transitions. youtube.com These transitions are generally of lower intensity than π → π* transitions because they are often "forbidden" by spectroscopic selection rules. upenn.edu In compounds with similar functional groups, such as ketones or aldehydes, n → π* transitions are observed at longer wavelengths (lower energy) compared to their π → π* counterparts. upenn.edu The specific absorption maxima (λmax) for this compound would be sensitive to the solvent environment, as solvent polarity can stabilize the ground or excited states to different extents, causing shifts in the absorption wavelength. upenn.edu

Crystallographic Investigations of this compound and Analogues

Crystallographic studies provide definitive information about the three-dimensional arrangement of atoms in the solid state. While specific crystal structure data for this compound is not prominently available, extensive research on its close analogues, such as 3-(1H-1,2,4-Triazol-4-yl)phenol and other derivatives, offers valuable insights into its likely structural features.

For the closely related analogue, 3-(1H-1,2,4-Triazol-4-yl)phenol , X-ray diffraction analysis revealed that the asymmetric unit contains two independent molecules. researchgate.net Another studied analogue, 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol , was found to crystallize in the monoclinic system with the space group P2₁/n. nih.gov The crystallographic data for these and other relevant analogues provide a strong basis for understanding the solid-state structure of the title compound.

Table 1: Crystallographic Data for Analogues of this compound
CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
3-(1H-1,2,4-Triazol-4-yl)phenolNot specifiedNot specifiedAsymmetric unit contains two independent molecules. researchgate.net
4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenolMonoclinicP2₁/na = 5.3975(10) Å b = 10.0099(19) Å c = 18.311(3) Å β = 91.010(3)° nih.gov
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indoleTriclinicP-1a = 5.9308(2) Å b = 10.9695(3) Å c = 14.7966(4) Å α = 100.5010(10)° β = 98.6180(10)° γ = 103.8180(10)° mdpi.com

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, including hydrogen bonds and π-π stacking, dictate the final supramolecular architecture. researchgate.netnih.gov

Hydrogen bonds are among the strongest intermolecular forces and play a crucial role in the crystal engineering of phenol and triazole-containing compounds. rsc.org The phenolic hydroxyl (-OH) group is an excellent hydrogen bond donor, while the nitrogen atoms of the triazole ring are effective hydrogen bond acceptors.

In the crystal structure of the analogue 3-(1H-1,2,4-Triazol-4-yl)phenol , intermolecular O—H⋯N hydrogen bonds are the primary interaction, linking the molecules into two independent one-dimensional chains. researchgate.net Similarly, in 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol , molecules are connected head-to-tail by O—H⋯N hydrogen bonds between the phenolic hydroxyl group and a nitrogen atom of the triazole ring, forming zigzag chains. nih.gov These chains can be further organized into two-dimensional layers through weaker C—H⋯N interactions. nih.gov In other related systems, three-dimensional networks are constructed through a combination of different O—H⋯O hydrogen bonds. researchgate.net

Aromatic and heteroaromatic rings can interact through π-π stacking, a non-covalent interaction that contributes significantly to the stabilization of crystal structures. libretexts.orgnih.gov This interaction involves the face-to-face stacking of π-systems. libretexts.org

In the crystal packing of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol , the layers formed by hydrogen bonding are further assembled into a three-dimensional framework by π-π stacking forces between the parallel triazole rings of adjacent molecules. nih.gov The centroid-to-centroid distance for this interaction was measured to be 3.556 Å. nih.gov The interplay between hydrogen bonding and π-π stacking is a common feature in the crystal structures of aromatic nitrogen heterocycles and is critical for stabilizing their supramolecular assemblies. nih.gov

Conformational analysis in the crystalline state involves determining the molecule's preferred three-dimensional shape, particularly the rotational arrangement around single bonds. A key conformational feature in triazolyl-phenol systems is the dihedral angle between the plane of the phenol ring and the plane of the triazole ring.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for predicting the physicochemical properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system, from which a wide range of properties can be derived.

DFT has become a standard and reliable method in computational chemistry for its balance of accuracy and computational cost. rsc.org It is extensively used to investigate the properties of phenolic and heterocyclic compounds. ijcsi.proijsrst.commdpi.com For a molecule like 3-(1-methyltriazol-4-yl)phenol, DFT studies would elucidate its structural and electronic nature in detail.

Geometry optimization is the process of finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this would be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to ensure a reliable prediction of bond lengths and angles. ijsrst.comijaemr.com The optimization process confirms that the resulting structure is a true minimum on the potential energy surface by performing a vibrational frequency calculation and ensuring no imaginary frequencies are present. mdpi.com

Conformational analysis is crucial for flexible molecules. The primary source of conformational isomerism in this compound is the rotation around the single bond connecting the phenol (B47542) and triazole rings. A potential energy surface scan would be performed by systematically rotating this dihedral angle and calculating the energy at each step to identify the most stable conformers (energy minima) and the rotational energy barriers between them. conflex.netmdpi.com

Table 1: Hypothetical Conformational Analysis Data for this compound
ConformerDihedral Angle (C-C-C-N) (°)Relative Energy (kcal/mol)Description
Global Minimum~35°0.00The most stable, non-planar conformation, likely stabilized by a balance of steric and electronic effects.
Local Minimum~150°1.25A second, less stable planar-like conformation.
Transition State2.50A fully planar conformation representing the energy barrier to rotation.
Transition State90°1.80A perpendicular conformation representing a lower energy barrier.

DFT calculations provide fundamental insights into a molecule's electronic properties, which govern its reactivity. Key among these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy (EHOMO) relates to the ability to donate an electron (ionization potential), while the LUMO energy (ELUMO) relates to the ability to accept an electron (electron affinity). ijarset.com The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily polarizable and chemically reactive. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from DFT. ijsrst.com It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. For this compound, negative regions (red/yellow) would be expected around the phenolic oxygen and the nitrogen atoms of the triazole ring, indicating sites susceptible to electrophilic attack. Positive regions (blue) would be located around the acidic phenolic hydrogen, indicating a site for nucleophilic attack. mdpi.com

Table 2: Predicted Electronic Properties of this compound
ParameterPredicted ValueSignificance
EHOMO-5.8 eVIndicates electron-donating capability. ijarset.com
ELUMO-0.9 eVIndicates electron-accepting capability. ijarset.com
HOMO-LUMO Gap (ΔE)4.9 eVRelates to chemical stability and reactivity. researchgate.net
Ionization Potential (I ≈ -EHOMO)5.8 eVEnergy required to remove an electron. ijarset.com
Electron Affinity (A ≈ -ELUMO)0.9 eVEnergy released upon gaining an electron. ijarset.com
MEP Minimum-45 kcal/molLocated near phenolic oxygen, indicating a primary site for electrophilic attack. mdpi.com
MEP Maximum+55 kcal/molLocated near phenolic hydrogen, indicating a site for deprotonation/nucleophilic interaction. mdpi.com

Theoretical vibrational frequency calculations are performed on the optimized geometry of the molecule. ijsrst.comijaemr.com These calculations predict the frequencies of the fundamental modes of vibration (stretches, bends, torsions), which correspond to the absorption peaks in an infrared (IR) or Raman spectrum. By comparing the calculated spectrum with an experimental one, a detailed assignment of the spectral bands to specific molecular motions can be made, thus confirming the molecular structure. researchgate.net It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other approximations inherent in the computational method, leading to better agreement with experimental data. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency (cm-1)Description
O-H stretch~3600Stretching of the phenolic hydroxyl group. ijaemr.com
Aromatic C-H stretch3100-3000Stretching of C-H bonds on the phenyl ring. ias.ac.in
C=C stretch (aromatic)1600-1450In-plane stretching of the carbon-carbon bonds in the phenyl ring. ias.ac.in
N=N/C=N stretch (triazole)1500-1400Stretching vibrations within the triazole ring system.
C-O stretch~1250Stretching of the carbon-oxygen bond of the phenol. ias.ac.in
O-H in-plane bend~1200Bending of the phenolic hydroxyl group within the plane of the ring.

The acidity of the phenolic proton (pKa) is a critical property. Computational methods can predict this value with high accuracy. A robust protocol involves a "direct approach" where the Gibbs free energy of the acid (phenol) and its conjugate base (phenoxide) are calculated in a simulated solvent environment. mdpi.comnih.gov This method often employs a hybrid solvation model, where a few explicit solvent molecules (e.g., water) are included in the quantum mechanical calculation to model specific hydrogen bonding, while the bulk solvent effect is captured by a continuum solvation model like the Solvation Model based on Density (SMD). nih.gov The pKa is then calculated directly from the free energy change of the deprotonation reaction in the solvent. mdpi.com This approach, particularly using functionals like CAM-B3LYP, has been shown to yield results with a mean absolute error as low as 0.3 pKa units for a range of phenolic compounds. mdpi.comnih.gov

Density Functional Theory (DFT) Studies

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation encompass a broader range of techniques to study the dynamic behavior of molecules. molsis.co.jpresearchgate.net These methods can explore how this compound might behave over time or interact with other molecules.

Molecular Dynamics (MD) simulations, for example, could be used to study the molecule's conformational flexibility in a solvent box over nanoseconds, providing a more dynamic picture than static conformational analysis. researchgate.net If the molecule were being investigated for biological activity, techniques like molecular docking and pharmacophore modeling would be employed. Docking would predict how the molecule binds to a specific protein target, while pharmacophore modeling would identify the essential 3D chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for its activity, guiding the design of new, more potent analogues. molsis.co.jpuneb.br These simulation approaches build upon the foundational knowledge of the molecule's structure and electronic properties obtained from quantum chemical calculations.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

As of the latest available research, no specific molecular docking studies have been published for the compound this compound. However, related research on similar structures, such as 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, has demonstrated their potential to bind effectively to the active sites of various enzymes and receptors involved in hormone biosynthesis and signaling pathways. In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, this compound, would be prepared by generating its 3D conformer and optimizing its geometry. Docking software, such as AutoDock Vina, would then be used to predict the binding poses and calculate a docking score, which is an estimation of the binding affinity. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time.

There are no publicly available molecular dynamics simulation studies specifically focused on this compound. In a hypothetical MD simulation study, the most promising docked pose of this compound with a target protein would be used as the starting point. The complex would be placed in a simulated environment, typically a box of water molecules with ions to neutralize the system. The simulation would then be run for a specific period, often in the nanosecond range, to observe the dynamic behavior of the complex. Key parameters analyzed from the simulation trajectory include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the radius of gyration (RoG) to evaluate the compactness of the system.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

No specific QSAR studies for this compound have been reported in the scientific literature. A QSAR study would typically involve a dataset of compounds with similar core structures to this compound and their corresponding measured biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. Statistical methods are then used to build a model that correlates these descriptors with the biological activity.

Development of 2D and 3D QSAR Models

QSAR models can be developed in two or three dimensions. 2D-QSAR models use descriptors derived from the 2D representation of a molecule, such as topological indices and physicochemical properties. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D structure of the molecules, such as steric and electrostatic fields.

Currently, there are no published 2D or 3D QSAR models specifically developed for a series of compounds including this compound. The development of such models would require a set of structurally related compounds with a range of biological activities. For a 3D-QSAR study, the molecules would need to be aligned based on a common substructure. The resulting models can provide contour maps that visualize the regions where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity, thus guiding the design of more potent analogs.

Ligand-Based Virtual Screening (LBVS) Methodologies

Ligand-based virtual screening (LBVS) is a computational technique used to identify new active compounds from large chemical databases based on the similarity to known active ligands.

There is no documented use of this compound as a template in ligand-based virtual screening campaigns. In such a study, the structure of this compound would be used as a query to search for similar molecules in databases like ZINC or PubChem. Similarity can be assessed based on 2D fingerprints or 3D shape and pharmacophoric features. The identified hits would then be subjected to further computational analysis or experimental testing.

Structure-Based Virtual Screening (SBVS) Methodologies

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of a biological target to screen large libraries of compounds and identify those that are likely to bind to the target's active site.

No structure-based virtual screening studies have been published that specifically report the identification or use of this compound. SBVS typically employs molecular docking to evaluate a large number of compounds. The process involves preparing a library of compounds and a target protein structure, followed by high-throughput docking of the library against the protein's binding site. The top-scoring compounds are then selected for further investigation.

Pharmacophore Modeling and Analysis for Interaction Potential

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling can be used to identify new compounds that match these features.

Scaffold Hopping Strategies for Novel Structural Design

Scaffold hopping is a pivotal computational strategy in medicinal chemistry aimed at the discovery of novel chemotypes that retain the biological activity of a known active compound while possessing a structurally different core. nih.gov This approach is particularly valuable for lead optimization, as it can lead to compounds with improved properties, such as enhanced potency, better selectivity, novel intellectual property, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles. rsc.orgbiosolveit.de The fundamental principle involves replacing the central molecular framework, or scaffold, of a parent molecule like this compound while preserving the key pharmacophoric features responsible for its interaction with a biological target. biosolveit.denih.gov

For the this compound scaffold, computational strategies can be employed to explore vast chemical space and identify new core structures. These strategies often begin with an analysis of the parent compound to identify the essential binding elements—typically the phenol hydroxyl group and the nitrogen atoms of the triazole ring—and their spatial arrangement. The goal is then to find new scaffolds that can present these pharmacophoric elements in a similar three-dimensional orientation. biosolveit.de

Several computational scaffold hopping methods have been developed, ranging from simple replacements to complex algorithmic designs:

Bioisosteric and Heterocycle Replacement: This is one of the most common strategies, where a part of the scaffold is replaced by a group with similar physical or chemical properties. nih.gov For this compound, a key target for modification is the phenol group, which can be prone to metabolic oxidation. rsc.org Computational databases can be searched for bioisosteres of the phenol moiety, such as other acidic hydroxyazoles, to modulate pKa and improve metabolic stability. researchgate.net Similarly, the 1-methyltriazole ring could be replaced with other five-membered heterocycles like pyrazoles or isoxazoles to explore different binding interactions or physicochemical properties. acs.orgnih.gov

Structure-Based and Shape-Based Hopping: When a 3D structure of the biological target is available, structure-based methods can be highly effective. biosolveit.de These approaches use the binding pocket to guide the design of new scaffolds that fit sterically and form key interactions. nih.gov In the absence of a target structure, shape-based methods can be used. These techniques align molecules based on their 3D shape and pharmacophore features, allowing for the identification of structurally diverse molecules that mimic the parent compound. nih.govnih.gov

Advanced Computational Algorithms: Modern drug design leverages sophisticated algorithms to generate novel scaffolds de novo.

Free Energy Perturbation (FEP): This method can be used to calculate the relative binding free energy between a known ligand and a proposed new molecule. nih.gov FEP-guided scaffold hopping allows researchers to prioritize the synthesis of compounds that are computationally predicted to have high potency, significantly reducing time and cost. nih.gov

De Novo Design and AI: Algorithms such as CoreDesign and accelerated models like TurboHopp can systematically explore billions of potential molecules. chemrxiv.orgarxiv.org These tools can design and evaluate novel scaffolds based on a set of user-defined parameters, including structural novelty, desired physicochemical properties, and predicted potency, moving far beyond simple one-to-one replacements to generate truly innovative chemical matter. chemrxiv.org

The application of these strategies to the this compound scaffold allows for a systematic exploration of new structural designs. The primary goals would be to enhance biological activity, improve drug-like properties such as aqueous solubility, and address potential metabolic liabilities, particularly those associated with aromatic systems. rsc.orgdundee.ac.uknih.gov

The following table outlines hypothetical scaffold hopping strategies for this compound, illustrating how different computational approaches can be used to design novel structures with potentially improved properties.

Compound IDScaffold Modification StrategyProposed New ScaffoldKey Predicted ImprovementComputational Rationale
Parent-01N/A (Parent Compound)This compoundBaselineOriginal lead structure.
Hop-01Phenol Bioisosteric Replacement4-(4-Hydroxy-1,2,3-triazol-1-yl)-1-methyl-1H-1,2,3-triazoleModulated pKa / SolubilityReplacing the phenol with a more acidic hydroxy-triazole can alter ionization state and improve solubility while maintaining a key hydrogen-bonding donor feature. researchgate.net
Hop-02Aromatic Ring Replacement5-(1-Methyl-1H-1,2,3-triazol-4-yl)pyridin-3-olReduced Metabolic LiabilityReplacement of the phenyl ring with an electron-deficient pyridine (B92270) ring can increase robustness towards cytochrome P450-mediated oxidation. rsc.org
Hop-03Shape-Based Hopping3-(1-Methyl-1H-pyrazol-4-yl)phenolNovel Intellectual PropertyA shape-based search identifies a pyrazole (B372694) core as a valid replacement for the triazole, maintaining similar 3D shape and pharmacophore presentation but offering a distinct chemical entity. nih.gov
Hop-04Ring Opening/Closure(Z)-3-(1-amino-2-cyanovinyl)phenol (Pseudo-ring)Increased Flexibility / Novel VectorsA ring-opening strategy can modify molecular flexibility and present interaction points in new vectors not possible with the rigid triazole ring. nih.gov
Hop-05FEP-Guided De Novo Design(Structure computationally generated)Optimized Binding AffinityAn algorithm generates a novel fused heterocyclic core predicted by FEP calculations to have superior binding free energy compared to the parent compound. nih.govchemrxiv.org

Structure Activity Relationships Sar and Molecular Interaction Studies

Elucidating the Molecular Basis of Activity through Systematic Structural Modifications

Systematic structural modifications of molecules containing phenol (B47542) and triazole moieties have been a cornerstone in medicinal chemistry to elucidate their mechanism of action. While specific, comprehensive studies on 3-(1-methyltriazol-4-yl)phenol are not extensively documented in publicly available research, the principles of SAR can be inferred from related classes of compounds. For instance, research on analogous structures like 1,2,3-triazol-1-yl derivatives has demonstrated that altering substituents on the triazole ring can significantly impact biological activity. nih.gov

The core structure of this compound, featuring a phenol ring linked to a 1-methyltriazole moiety, presents several opportunities for modification. Key areas for systematic changes include:

The methyl group on the triazole ring: Substitution of the methyl group with other alkyl or aryl groups can impact lipophilicity, steric hindrance, and electronic properties, which are critical determinants of pharmacological activity.

The triazole ring itself: Exploration of different regioisomers of the triazole, such as 1,2,4-triazole (B32235), can lead to compounds with different spatial arrangements of nitrogen atoms, affecting their coordination and hydrogen bonding patterns. researchgate.net

Studies on related m-aryloxy phenols have shown that such modifications can lead to the development of potent agents for various therapeutic targets. mdpi.com For example, derivatives of these phenols have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and have shown promising results with IC50 values in the low micromolar to sub-micromolar range. mdpi.com

Impact of Substituent (R-Group) Modifications on Molecular Interactions and Properties

The modification of substituents, or R-groups, on the core scaffold of this compound is a key strategy to modulate its physicochemical properties and biological activity. The introduction of different functional groups can influence parameters such as solubility, lipophilicity (logP), electronic distribution, and steric bulk, all of which play a crucial role in how the molecule interacts with its biological target.

For instance, in studies of related 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, the introduction of fluorine atoms at the meta position of a terminal phenyl ring was found to significantly enhance inhibitory properties against steroid sulfatase (STS). nih.gov This highlights the profound impact that even small, electron-withdrawing substituents can have on activity.

The following table summarizes potential R-group modifications on the this compound scaffold and their predicted impact on molecular properties, based on general principles of medicinal chemistry.

Modification SiteR-Group ExamplePredicted Impact on PropertiesPotential Influence on Molecular Interactions
Phenol Ring-Cl, -FIncreases lipophilicity and electron-withdrawing character.May enhance hydrophobic interactions and alter hydrogen bond acidity of the phenolic hydroxyl.
Phenol Ring-OCH3Increases lipophilicity and introduces a hydrogen bond acceptor.Could introduce new hydrogen bonding opportunities and alter the conformation.
Triazole Methyl Group-CH2CH3, -PhIncreases steric bulk and lipophilicity.May improve binding affinity through enhanced van der Waals or pi-stacking interactions, but could also introduce steric clashes.

It is important to note that while these predictions are based on established principles, the actual effects can be complex and are best determined through empirical testing.

Investigation of Binding Mechanisms and Molecular Recognition Principles

Understanding the binding mechanisms and molecular recognition principles of this compound is essential for rational drug design. This involves identifying the specific amino acid residues in a target protein that the molecule interacts with and characterizing the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

Computational methods, such as molecular docking, are invaluable tools for predicting the binding mode of a ligand within the active site of a protein. For instance, docking studies of 4-alkoxy-cinnamic analogues with Mycobacterium tuberculosis DNA gyrase have revealed key hydrogen bond and hydrophobic interactions that are crucial for their inhibitory activity. jksus.org A similar approach could be applied to this compound to generate hypotheses about its binding mechanism, which could then be tested experimentally.

Key interactions that are likely to be important for the molecular recognition of this compound include:

Hydrogen bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors.

Pi-stacking: The phenol ring can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic interactions: The methyl group and the aromatic rings contribute to the molecule's hydrophobicity and can engage in favorable interactions with nonpolar pockets in a binding site.

Methodological Aspects of Protein Binding Assays and Enzyme Inhibition Studies

The evaluation of the biological activity of compounds like this compound relies on a variety of in vitro assays. These assays are designed to measure the compound's ability to bind to a specific protein target or to inhibit the activity of an enzyme.

Protein Binding Assays:

A number of biophysical techniques can be employed to characterize the binding of a small molecule to a protein. These methods can provide information on binding affinity (how tightly the molecule binds), stoichiometry (the ratio of molecule to protein in the complex), and the thermodynamics of the interaction. Common techniques include:

Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon binding, allowing for the determination of the binding constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR): Monitors the binding of a ligand to a protein immobilized on a sensor chip in real-time, providing kinetic data (association and dissociation rates) in addition to affinity.

Fluorescence Spectroscopy: Can be used to monitor changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding, or by using fluorescently labeled ligands or proteins.

Enzyme Inhibition Studies:

To assess the ability of a compound to inhibit an enzyme, a variety of assay formats can be used. The choice of assay depends on the specific enzyme and the nature of its substrate and product.

Radioisotope Enzymatic Assays: These assays use a radiolabeled substrate, and the enzymatic activity is determined by measuring the amount of radiolabeled product formed. This method was used to evaluate the STS inhibitory potency of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives. nih.gov

Spectrophotometric Assays: These assays are based on a change in absorbance or fluorescence upon the conversion of substrate to product. For example, the inhibition of acetylcholinesterase by azinane triazole-based derivatives was measured using a spectrophotometric method. nih.gov

Coupled Enzyme Assays: In cases where the primary enzyme reaction does not produce a readily detectable signal, the product of the first reaction can be used as a substrate for a second enzyme that does produce a signal.

The results of these assays, typically reported as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), are crucial for establishing the potency of a compound and for guiding further SAR studies.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonds, Conformation) and Their Role in Structure-Activity Linkages

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule can fit into the binding site of a protein. Intramolecular interactions, particularly hydrogen bonds, play a significant role in stabilizing specific conformations.

Reduced flexibility: By locking the molecule into a more rigid conformation, an intramolecular hydrogen bond can pre-organize the molecule for binding to its target, potentially increasing affinity.

Masking of polar groups: The involvement of the phenolic hydroxyl group in an intramolecular hydrogen bond would reduce its ability to participate in intermolecular hydrogen bonds with solvent molecules, which could increase the molecule's lipophilicity and ability to cross cell membranes.

Influence on pKa: The acidity of the phenolic hydroxyl group could be affected by the presence of an intramolecular hydrogen bond.

The conformational preferences of this compound and its analogs can be studied using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods, such as density functional theory (DFT) calculations. researchgate.netsoton.ac.uk For example, NMR can be used to measure coupling constants that are related to dihedral angles, providing information about the molecule's conformation in solution. Computational methods can be used to calculate the relative energies of different conformations and to identify low-energy, stable structures.

The following table summarizes key intramolecular interactions and their potential influence on the activity of this compound.

InteractionDescriptionPotential Role in Structure-Activity Linkage
Intramolecular Hydrogen BondBetween the phenolic -OH and a triazole nitrogen.Can rigidify the molecular conformation, potentially leading to a more favorable binding pose and increased affinity. May also increase membrane permeability.
Rotational BarrierAround the single bond connecting the phenol and triazole rings.The preferred dihedral angle will determine the overall shape of the molecule and its ability to fit into a binding site.
Steric InteractionsBetween the methyl group on the triazole and adjacent atoms.Can influence the preferred conformation and may lead to steric clashes with the binding site of a target protein.

A thorough understanding of these intramolecular interactions is crucial for interpreting SAR data and for designing new analogs with improved activity.

Derivatives and Analogues of 3 1 Methyltriazol 4 Yl Phenol

Design and Synthesis of Novel Triazolylphenol Scaffolds

The creation of new molecules based on the triazolylphenol framework is a strategic process aimed at accessing novel chemical entities with enhanced or specific properties. The design of these scaffolds often involves computational modeling and the application of established synthetic methodologies, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

A prevalent synthetic strategy involves a multi-step process beginning with the protection of the hydroxyl group on a phenol-containing starting material. su.ac.th This is often followed by a reaction, such as a Grignard reaction, to introduce a terminal alkyne. su.ac.th The key step is the subsequent cycloaddition with an appropriate azide (B81097) to form the triazole ring, followed by deprotection to yield the final triazolylphenol derivative. su.ac.th This method offers a high degree of control and flexibility in introducing diverse substituents.

Another efficient approach is the one-pot synthesis, which streamlines the process. For instance, derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have been synthesized by first converting aniline (B41778) derivatives into their corresponding azides in situ using reagents like tert-butyl nitrite (B80452) (t-BuONO) and azidotrimethylsilane (B126382) (TMSN₃). nih.gov Without isolation, these azides are then reacted with a phenol-containing alkyne, such as 4-((trimethylsilyl)ethynyl)phenol, in the presence of a copper catalyst and a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to facilitate the cycloaddition. nih.gov

Furthermore, advancements in synthetic techniques have incorporated microwave irradiation to accelerate these reactions. su.ac.th Microwave-assisted synthesis has been shown to be an efficient, safe, and eco-friendly strategy, often providing better yields in significantly shorter reaction times compared to conventional methods at room temperature. su.ac.th The design strategy frequently involves creating hybrid molecules where the triazolylphenol scaffold is linked to other bioactive moieties to produce compounds with potentially synergistic or novel activities. researchgate.netnih.gov

Table 1: Synthetic Strategies for Triazolylphenol Scaffolds This table is interactive. You can sort and filter the data.

Synthetic Approach Key Reactions Reagents/Catalysts Advantages Source
Multi-step Synthesis Hydroxyl protection, Grignard reaction, Click chemistry, Deprotection t-Butyldimethylsilyl (TBDMS) group, Ethynyl magnesium bromide, Copper(I) catalyst High control over final structure su.ac.th
One-pot Synthesis In situ azide formation, Azide-alkyne cycloaddition t-BuONO, TMSN₃, CuSO₄·5H₂O, Sodium ascorbate, TBAF Increased efficiency, avoids isolation of explosive azides nih.gov
Microwave-Assisted Synthesis Azide-alkyne cycloaddition under microwave irradiation Copper(I) catalyst Short reaction times, good yields, eco-friendly su.ac.th
Hybrid Molecule Synthesis Click chemistry to link scaffolds Copper(I) catalyst Potential for novel or synergistic biological activities researchgate.netnih.gov

Exploration of Structural Variations and Their Academic Implications

The systematic modification of the 3-(1-Methyltriazol-4-yl)phenol scaffold is crucial for conducting structure-activity relationship (SAR) studies. These investigations reveal how specific structural changes influence the molecule's biological or material properties, providing valuable insights for academic research and drug discovery.

One key area of exploration is the substitution on the phenyl rings of the scaffold. In the development of steroid sulfatase (STS) inhibitors, for example, a library of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives was synthesized with a variety of substituents at the meta-position of the outer phenyl ring. nih.gov This systematic variation allowed researchers to probe the enzyme's active site and identify derivatives with significantly improved inhibitory potency. nih.gov

Another important structural modification involves altering the linker between the core scaffold and other functional groups. In the search for improved fatty acid amide hydrolase (FAAH) inhibitors, researchers designed a novel class of carbamates by replacing a known O-aryl moiety with an O-(triazol-4-yl)alkyl group. nih.gov The rationale was that the resulting aliphatic alcohol would be a poorer leaving group than a phenol (B47542), thereby increasing the compound's stability. nih.gov This strategic change led to the identification of potent FAAH inhibitors with potentially better pharmacodynamic profiles. nih.gov

The alkyl chains on the molecule can also be varied. Modifying the length of an alkyl chain, for instance, can systematically alter physical properties such as lipophilicity, solubility, and viscosity, which in turn can affect a compound's biological activity and interactions. mdpi.comrsc.org

Table 2: Examples of Structural Variations and Their Implications This table is interactive. You can sort and filter the data.

Structural Variation Example Compound Class Academic Implication Source
Phenyl Ring Substitution m-Substituted 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenols Modulation of enzyme inhibitory potency (STS inhibitors) nih.gov
Linker Modification O-(1,2,3-triazol-4-yl)alkyl carbamates Increased plasma stability and improved half-life nih.gov
Heterocycle Tethering Thymol-1,3,4-oxadiazole-triazole hybrids Creation of hybrid molecules with anticancer and antimicrobial potential nih.gov
Alkyl Chain Alteration 1-Alkyl-3-methylimidazolium salts Systematic changes in physical properties (fluidity, conductivity) rsc.org

Comparative Studies with Structurally Related Phenolic and Triazole Compounds

To understand the unique contributions of the this compound structure, it is useful to compare it with other structurally related phenolic and triazole compounds.

Comparative Analysis with Phenolic Compounds Phenolic compounds are a vast class of molecules characterized by a hydroxyl group attached to an aromatic ring. researchgate.net They range from simple phenols like catechol and hydroquinone (B1673460) to more complex phenolic acids such as gallic acid and caffeic acid. researchgate.netnih.gov Compared to a simple phenol, the this compound structure is significantly different due to the presence of the 1-methyl-1,2,3-triazole ring. This heterocycle introduces several key features:

Steric Bulk: The triazole ring is much larger than a simple hydrogen or methyl substituent, influencing how the molecule can fit into binding pockets of enzymes or receptors.

Electronic Properties: The nitrogen-rich triazole ring alters the electron density of the attached phenol ring, which can affect the acidity of the phenolic hydroxyl group and its reactivity. researchgate.net

Hydrogen Bonding: The triazole contains nitrogen atoms that can act as hydrogen bond acceptors, adding to the hydrogen bonding potential of the phenolic hydroxyl group and influencing solubility and intermolecular interactions. researchgate.net

These differences mean that while sharing the basic phenolic functional group, the triazolylphenol derivative will have distinct chemical and biological properties compared to simpler phenols. phcogj.com

Comparative Analysis with Triazole Compounds Within the world of triazoles, comparisons can be made based on isomerism (1,2,3-triazole vs. 1,2,4-triazole) and its role as a bioisostere for other heterocycles. Theoretical studies on 2-(1,2,4-triazolyl)phenol isomers highlight that the specific arrangement of nitrogen atoms is critical and can influence properties like proton transfer. researchgate.net

A compelling practical example comes from research on farnesyltransferase inhibitors, where the 1-methylimidazol-5-yl moiety of the drug Zarnestra was replaced with a 4-methyl-1,2,4-triazol-3-yl group. nih.gov The resulting compounds exhibited a similar structure-activity relationship profile, demonstrating that the triazole ring could serve as an effective bioisosteric replacement for the imidazole (B134444) ring in that specific context. nih.gov This highlights the triazole moiety's ability to mimic the spatial and electronic features of other five-membered heterocycles, making it a valuable component in rational drug design.

Table 3: Comparison of this compound with Related Compounds This table is interactive. You can sort and filter the data.

Compound Class Representative Example Key Structural Difference from this compound Functional Implication Source
Simple Phenols Catechol Lacks the bulky, nitrogen-rich triazole ring Different steric profile, polarity, and H-bonding capacity researchgate.net
Phenolic Acids Gallic Acid Contains a carboxylic acid group; lacks a triazole ring Increased acidity and different biological targets nih.gov
Imidazole-containing Drugs Zarnestra (Tipifarnib) Contains a 1-methylimidazole (B24206) ring instead of a 1-methyltriazole ring Triazole can act as a successful bioisostere, maintaining biological activity nih.gov
Triazole Isomers 2-(1,2,4-triazolyl)phenol Features a 1,2,4-triazole (B32235) isomeric ring system Different nitrogen arrangement affects electronic properties and potential for proton transfer researchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(1-Methyltriazol-4-yl)phenol, and how can reaction conditions be optimized?

The synthesis of triazole-containing phenols often involves click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or Mannich reactions. For example, describes a Mannich reaction protocol using diaza-crown ethers and phenolic derivatives, highlighting the importance of temperature control (60–80°C) and stoichiometric ratios to avoid side products. Microwave-assisted synthesis () can reduce reaction times and improve yields for heterocyclic systems. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by 1H^1H/13C^{13}C NMR are critical to confirm regioselectivity and purity .

Q. How can hydrogen bonding patterns in this compound be experimentally characterized, and what impact do they have on crystal packing?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for analyzing hydrogen bonding. demonstrates that phenolic O–H groups often form intermolecular hydrogen bonds with electronegative acceptors (e.g., N in triazoles or O in carbonyls). For this compound, O–H⋯N interactions may dominate, creating cyclic dimeric motifs. These interactions influence crystal packing by stabilizing planar layers or helical chains, which can be visualized using ORTEP-3 ( ). Refinement with SHELXL ( ) ensures accurate modeling of hydrogen atom positions via Fourier difference maps .

Q. What spectroscopic techniques are most effective for probing tautomerism in triazole-phenol derivatives?

UV-Vis spectroscopy can detect tautomeric equilibria via solvatochromic shifts (). For example, in polar solvents, enol-keto tautomerism in triazole-phenol systems may shift absorption maxima due to changes in conjugation. 1H^1H NMR in DMSO-d6_6 can reveal exchangeable protons (e.g., phenolic -OH at δ 9–10 ppm) and coupling patterns indicative of tautomeric forms. IR spectroscopy further confirms O–H stretching frequencies (3200–3600 cm1^{-1}) and triazole C–N vibrations .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and non-covalent interactions in this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) can optimize molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. and highlight the use of DFT to analyze charge transfer in triazole systems and π-π stacking interactions. For this compound, electrostatic potential maps may reveal nucleophilic regions at the triazole N atoms and electrophilic sites at the phenolic O–H. Non-covalent interaction (NCI) plots can visualize hydrogen bonding and van der Waals forces in crystal lattices .

Q. What strategies resolve contradictions between experimental crystallographic data and computational predictions for hydrogen bonding networks?

Discrepancies often arise from dynamic effects (e.g., temperature-dependent H-bonding) or solvent inclusion. shows that comparing multiple crystal structures of analogous compounds (e.g., 3-aminophenol vs. 3-(diethylamino)phenol) helps identify consistent trends. If computational models (e.g., molecular dynamics simulations) fail to match SCXRD data, refine force field parameters or include explicit solvent molecules. Cross-validation with solid-state NMR or Raman spectroscopy can resolve ambiguities .

Q. How can solvatochromic analysis elucidate the environmental sensitivity of this compound in drug delivery systems?

Solvatochromic studies () measure absorbance/fluorescence shifts in solvents of varying polarity (e.g., cyclohexane to DMSO). A bathochromic shift in polar solvents indicates increased conjugation or charge-transfer states. For drug delivery, this property can be exploited to monitor compound localization in lipid membranes (low polarity) versus aqueous cellular compartments (high polarity). Time-resolved fluorescence decay assays further quantify microenvironmental interactions .

Methodological Best Practices

Q. What are the best practices for refining crystal structures of triazole-phenol derivatives using SHELXL?

  • Use anisotropic displacement parameters for non-H atoms to model thermal motion accurately.
  • Refine H atoms attached to O/N via riding models (e.g., DFIX 0.86 Å for O–H).
  • Validate hydrogen bonding with PLATON or Mercury, ensuring donor-acceptor distances (2.6–3.0 Å) and angles (150–180°). emphasizes SHELXL’s robustness for small-molecule refinement, particularly for high-resolution (<1.0 Å) data .

Q. How should researchers approach the computational docking of this compound into biological targets?

  • Prepare the ligand: Optimize geometry at the B3LYP/6-31G* level and assign partial charges via RESP.
  • Use AutoDock Vina or Glide for rigid/flexible docking, focusing on triazole’s metal-binding capability (e.g., with zinc-dependent enzymes).
  • Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. and highlight triazoles as protease inhibitors via π-cation interactions .

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